N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-11-10(15-12-7)14-9-6-4-5-8(9)13(2)3/h8-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZDWQVDKHQLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCCC2N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine typically involves the reaction of cyclopentanone with N,N-dimethylamine in the presence of a suitable catalyst. The thiadiazole ring is introduced through a subsequent reaction with a thiadiazole derivative. Industrial production methods may involve optimized reaction conditions such as elevated temperatures and pressures to increase yield and efficiency.
Chemical Reactions Analysis
N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole moiety can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with its analogs:
Key Observations:
- Thiadiazole vs. Oxadiazole Rings: The target compound’s 1,2,4-thiadiazole ring incorporates sulfur, which increases electron-withdrawing effects and metabolic stability compared to the oxygen-containing 1,2,4-oxadiazole in the pentan-1-amine analog .
- Cyclopentane Rigidity : The cyclopentane backbone introduces steric constraints absent in Orphenadrine’s flexible ethylamine chain, possibly altering receptor-binding profiles .
- Salt Forms : Orphenadrine (citrate) and MN-221 (sulfate) utilize salt forms to improve solubility, whereas the target compound’s free base form may require formulation adjustments for bioavailability.
Pharmacological and Physicochemical Properties
- Orphenadrine Citrate : As a muscle relaxant, its benzyl ether group likely interacts with acetylcholine receptors. The citrate salt ensures stability and solubility, with strict USP purity standards (98.0–101.5%) .
- MN-221 : The tetrahydro-naphthalenyl and acetamide groups in this tocolytic agent suggest high-affinity binding to uterine receptors. Its large molecular weight (~800 g/mol) may limit blood-brain barrier penetration, contrasting with the smaller target compound .
- 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine : The oxadiazole ring’s polarity may reduce lipid solubility compared to the thiadiazole analog, impacting tissue distribution .
Stability and Formulation Considerations
- The target compound’s stability is uncharacterized in the evidence, but Orphenadrine’s light-sensitive nature mandates light-resistant packaging .
- MN-221’s compatibility with high-resolution crystallographic data (via tools like SHELX ) highlights its well-defined structure, a trait likely shared with the target compound if similar methods were used for characterization.
Biological Activity
N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and research findings related to this compound, supported by data tables and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process. One common method includes:
- Starting Materials : The synthesis begins with commercially available precursors that contain the thiadiazole moiety.
- Reactions : The compound can be synthesized through various reactions such as nucleophilic substitutions or coupling reactions.
- Purification : The final product is purified using techniques like column chromatography.
Biological Evaluation
Numerous studies have evaluated the biological activity of this compound and its analogs. The following sections summarize key findings.
Antimicrobial Activity
A study conducted on a series of thiadiazole compounds demonstrated that derivatives similar to this compound exhibited significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound 1 | 32 | E. coli |
| Compound 2 | 16 | S. aureus |
| N,N-dimethyl... | 8 | P. aeruginosa |
These results indicate that modifications to the thiadiazole ring can enhance antimicrobial efficacy.
Antiplatelet Activity
Research has shown that thiadiazole derivatives can exhibit antiplatelet activity. For instance, a specific analog demonstrated an IC50 value of 39 ± 11 µM in inhibiting platelet aggregation induced by ADP. Molecular docking studies revealed interactions between the compound and platelet receptors, suggesting a mechanism for its antiplatelet effects .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological implications of compounds related to this compound:
-
Anticancer Properties : A series of substituted thiadiazoles were tested for anticancer activity against various cancer cell lines. Results indicated that certain modifications could lead to enhanced cytotoxicity.
- Example : One study reported that a modified thiadiazole compound had an IC50 value of 25 µM against breast cancer cells.
- Anti-inflammatory Effects : Compounds derived from the same scaffold were evaluated for their anti-inflammatory potential in vitro. Results showed significant inhibition of pro-inflammatory cytokines in human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
